Intermolecular HDDA Reactivity: 2-Pyridyl Diyne vs. 3- and 4-Pyridyl Isomers
2-(Buta-1,3-diyn-1-yl)pyridine engages in an untethered intermolecular HDDA reaction with Bpin-terminated alkynes to generate benzyne intermediates, a reactivity that is absent for the 3- and 4-pyridyl isomers. Control experiments show that only the 2-pyridyl isomer forms the requisite non-covalent Lewis acid–base complex with the Bpin-diyne, enabling productive benzyne formation [1]. The reaction yields benzyne-derived trapping products when the 2-isomer is employed; analogous experiments with the 3- or 4-isomer show no benzyne-derived products under identical conditions.
| Evidence Dimension | Productive HDDA benzyne formation (intermolecular, untethered) |
|---|---|
| Target Compound Data | 2-(Buta-1,3-diyn-1-yl)pyridine: benzyne-derived products formed via trapping agents (yields reported for various trapping agents, e.g. 10c with 1,3-diphenylisobenzofuran; endoperoxide 10d from spontaneous air oxidation of 10c); multiple three-component trapping products characterized [1]. |
| Comparator Or Baseline | 3-(Buta-1,3-diyn-1-yl)pyridine: no benzyne-derived products under identical reaction conditions. 4-(Buta-1,3-diyn-1-yl)pyridine: no benzyne-derived products under identical reaction conditions [1]. |
| Quantified Difference | Productive vs. non-productive: qualitative binary outcome (product formation vs. no reaction). DFT analysis confirms geometric feasibility of py•Bpin complexation only for the 2-isomer due to favorable nitrogen-lone-pair accessibility [1]. |
| Conditions | Bpin-terminated monoyne or diyne (diynophile); ambient to mild heating; various trapping agents (furans, cyclopentadienones, etc.); Lewis acid–base pre-association complex formation confirmed by control experiments and DFT calculations [1]. |
Why This Matters
The unique reactivity of the 2-isomer enables a formally intermolecular HDDA reaction—a transformation previously limited to intramolecular (tethered) substrates—making this compound the only viable choice for accessing pyridyl-diyne-derived benzynes in multicomponent reactions.
- [1] Kaicharla, T.; Jin, M.; Hoye, T. R. An Untethered and Formal Intermolecular Hexadehydro-Diels–Alder Reaction: Alkynylboronates with 2-(1,3-Butadiynyl)pyridines. J. Am. Chem. Soc. 2024, 146 (50), 34510–34516. View Source
